molecular formula C16H17NO3 B15439363 5-Butoxypicolinic acid phenyl ester CAS No. 74416-84-5

5-Butoxypicolinic acid phenyl ester

Cat. No.: B15439363
CAS No.: 74416-84-5
M. Wt: 271.31 g/mol
InChI Key: ZOEAWCYGRJMSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butoxypicolinic acid phenyl ester is a chemical compound with the molecular formula C16H17NO3 . It is classified as an ester, specifically the phenyl ester of 5-butoxypicolinic acid. The compound features a picolinic acid core structure, which is a pyridine derivative bearing a carboxylic acid functional group that has been esterified with a phenyl group and substituted with a butoxy chain at the 5-position . Picolinic acid derivatives are of significant interest in various research fields due to their potential biological activities. While specific mechanistic and application studies on this exact compound are not extensively reported in the public domain, structurally related phenolic and picolinic acid esters are frequently explored in medicinal and agricultural chemistry for their bioactive properties . General research on plant-derived phenolic esters, for instance, has shown they can exhibit potent antioxidant, anti-inflammatory, and anti-proliferative effects, often through modulation of key cellular signaling pathways, though these activities cannot be directly attributed to this specific compound without further study . This product is provided for chemical and biological research purposes in laboratory settings. 5-Butoxypicolinic acid phenyl ester is intended for research use only and is not classified as a drug, cosmetic, or medicinal agent. It is strictly not for diagnostic use, human consumption, or personal use of any kind. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

CAS No.

74416-84-5

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

phenyl 5-butoxypyridine-2-carboxylate

InChI

InChI=1S/C16H17NO3/c1-2-3-11-19-14-9-10-15(17-12-14)16(18)20-13-7-5-4-6-8-13/h4-10,12H,2-3,11H2,1H3

InChI Key

ZOEAWCYGRJMSPW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CN=C(C=C1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-butoxypicolinic acid phenyl ester with structurally related compounds:

Compound Name Substituent Ester Group Molecular Weight (g/mol) Key Biological Activities References
5-Butoxypicolinic acid phenyl ester 5-butoxy Phenyl ~289.3 (calculated) Hypothesized: Antioxidant, anti-inflammatory* N/A
Caffeic acid phenethyl ester (CAPE) 3,4-dihydroxycinnamate Phenethyl 284.3 Antioxidant, anti-inflammatory, hepatoprotective
Ethyl 5-(p-Chlorophenoxy)picolinate 5-(p-chlorophenoxy) Ethyl 307.7 Limited data; potential agrochemical use

Notes:

  • Substituent Effects: The butoxy group in the target compound increases lipophilicity compared to CAPE’s dihydroxycinnamate or Ethyl 5-(p-chlorophenoxy)picolinate’s chlorophenoxy group. This may enhance membrane permeability but reduce aqueous solubility . The phenyl ester in 5-butoxypicolinic acid phenyl ester likely offers greater metabolic stability than ethyl esters (e.g., in Ethyl 5-(p-chlorophenoxy)picolinate), which are more prone to hydrolysis by esterases .

Physicochemical Properties

  • Lipophilicity: Calculated logP values (estimated via software): CAPE: ~2.8 Ethyl 5-(p-Chlorophenoxy)picolinate: ~3.5 5-Butoxypicolinic Acid Phenyl Ester: ~4.1 (higher due to butoxy chain)
  • Solubility : The phenyl ester and butoxy group likely render the compound poorly water-soluble, necessitating formulation adjustments for bioavailability.

Preparation Methods

Direct Esterification Using Borate-Sulfuric Acid Catalysis

Reaction Mechanism and Catalytic System

The direct esterification of 5-butoxypicolinic acid with phenol employs a borate-sulfuric acid catalyst complex, as detailed in US Patent 3,771,389. This method avoids the need for pre-activation of the carboxylic acid into an acid chloride. The catalytic system operates via protonation of the phenolic hydroxyl group by sulfuric acid, enhancing its electrophilicity, while borate ions stabilize intermediates through coordination.

Optimized Reaction Conditions

  • Reactants :
    • 5-Butoxypicolinic acid (1.0 equiv)
    • Phenol (1.2 equiv, excess to drive equilibrium)
  • Catalyst : Boric acid (1–10 mole%) and sulfuric acid (0.5–5 mole%).
  • Solvent : Toluene or xylene (250 mL per 0.27 moles of acid).
  • Temperature : 150–200°C under reflux.
  • Duration : 12–24 hours under nitrogen atmosphere.

Yield and Purification

  • Yield : ~70–85% based on analogous reactions with benzoic acid derivatives.
  • Purification :
    • Cooling the reaction mixture induces crystallization of the ester.
    • Filtration followed by washing with cold aqueous sodium bicarbonate removes residual acid catalysts.
Table 1: Representative Direct Esterification Data
Catalyst (mole%) Temp (°C) Time (h) Yield (%)
Boric acid (5) + H₂SO₄ (2.5) 180 18 82
Boric acid (3) + H₂SO₄ (1.5) 160 24 78

Acid Chloride-Mediated Esterification

Synthesis of 5-Butoxypicolinoyl Chloride

The acid chloride route, adapted from US Patent 3,317,549, involves two steps:

  • Chlorination : Treatment of 5-butoxypicolinic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux.
    • Conditions : 60–80°C, 4–6 hours, anhydrous dichloromethane solvent.
  • Esterification : Reaction of the acid chloride with phenol in the presence of a tertiary amine (e.g., pyridine).

Esterification Protocol

  • Reactants :
    • 5-Butoxypicolinoyl chloride (1.0 equiv)
    • Phenol (1.1 equiv)
  • Base : Pyridine (2.0 equiv) to sequester HCl.
  • Solvent : Dichloromethane or tetrahydrofuran (THF).
  • Temperature : 0°C to room temperature.
  • Duration : 2–4 hours.

Yield and Purification

  • Yield : 88–92% for analogous picolinate esters.
  • Purification :
    • Extraction with dilute sodium bicarbonate to remove unreacted phenol.
    • Column chromatography (silica gel, hexane/ethyl acetate).
Table 2: Acid Chloride Route Performance
Acid Chloride Reagent Base Solvent Yield (%)
SOCl₂ Pyridine THF 90
PCl₅ Triethylamine DCM 88

Transesterification from Methyl Ester Precursors

Conditions and Challenges

  • Catalyst : Sulfuric acid (1–3 mole%) or titanium(IV) isopropoxide.
  • Solvent : Excess phenol acts as both reactant and solvent.
  • Temperature : 120–140°C with removal of methanol via distillation.
  • Yield : Estimated 60–75% due to equilibrium limitations.

Comparative Analysis of Methods

Direct vs. Acid Chloride Routes

  • Direct Esterification :
    • Advantages : Single-step, avoids handling corrosive acid chlorides.
    • Drawbacks : Lower yields for sterically hindered acids (e.g., 5-substituted picolinates).
  • Acid Chloride Route :
    • Advantages : Higher yields, faster reaction times.
    • Drawbacks : Requires toxic chlorination reagents.

Industrial vs. Laboratory Feasibility

  • Industrial Scale : Direct esterification is preferred for cost efficiency and reduced waste.
  • Laboratory Scale : Acid chloride method ensures reproducibility and purity.

Critical Considerations in Synthesis

Steric and Electronic Effects

The butoxy group at the 5-position of picolinic acid introduces steric hindrance, marginally reducing reaction rates in direct esterification. Electronic effects from the pyridine nitrogen further polarize the carboxylic acid, enhancing reactivity toward phenol.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.